
KRH-1636
Descripción general
Descripción
KRH1636 es un antagonista oralmente activo, selectivo y extremadamente potente del receptor 4 de quimiocina CXC (CXCR4). Este compuesto exhibe una actividad anti-VIH-1 potente y selectiva al bloquear de manera eficiente la replicación de varios tipos de VIH-1 de línea celular T-trópica (X4) en células MT-4 y células mononucleares de sangre periférica. Lo logra a través de la inhibición de la entrada viral y la fusión de la membrana a través del correceptor CXCR4 .
Métodos De Preparación
La síntesis y purificación de KRH1636 implican varios pasos. El compuesto se conoce químicamente como N-{(S)-4-guanidino-1-[(S)-1-naftil-etilcarbamoyl]butil}-4-{[(piridin-2-il-metil)amino]metil}benzamida. La ruta sintética incluye la preparación de intermediarios seguida de reacciones de acoplamiento en condiciones específicas. Los métodos de producción industrial implican procesos de síntesis y purificación a gran escala para garantizar la alta pureza y actividad del compuesto .
Análisis De Reacciones Químicas
KRH1636 experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse en condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales dentro de la molécula.
Sustitución: Se pueden llevar a cabo reacciones de sustitución que involucren el reemplazo de grupos funcionales específicos para crear análogos de KRH1636. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y varios nucleófilos y electrófilos.
Aplicaciones Científicas De Investigación
Antiviral Activity Against HIV-1
KRH-1636 has been extensively studied for its effectiveness in inhibiting the replication of HIV-1. The compound blocks the interaction between HIV-1 and CXCR4, which is crucial for viral entry into host cells. Key findings include:
- Inhibition Mechanism : this compound effectively prevents the binding of stromal cell-derived factor 1 alpha (SDF-1α) to CXCR4, thereby inhibiting signal transduction necessary for viral entry .
- Potency : In vitro studies demonstrated that this compound completely inhibited X4 HIV-1 replication at concentrations as low as 0.06 µM, with an EC50 of 0.0193 µM and a CC50 of 406.21 µM, resulting in a selectivity index greater than 10,000 .
Pharmacokinetics and Bioavailability
Research indicates that this compound is absorbed into the bloodstream following intraduodenal administration, showcasing its potential for oral bioavailability. However, challenges remain regarding its overall bioavailability when administered orally, which is critical for developing effective treatment regimens .
Cancer Research Applications
Beyond antiviral applications, this compound has also been explored for its potential role in cancer therapy. The compound's ability to inhibit SDF-1α-mediated chemotaxis suggests it may help prevent cancer cell metastasis:
- Chemotaxis Inhibition : Studies have shown that this compound can inhibit the migration of cancer cells induced by SDF-1α, indicating its potential as a therapeutic agent in oncology .
Structural and Mechanistic Insights
Computational studies have provided insights into the structural mechanisms by which this compound interacts with CXCR4:
- Binding Mode : this compound competes with natural ligands and other antagonists for receptor binding sites without promoting receptor internalization, which may enhance therapeutic efficacy .
Case Study 1: Efficacy in HIV Treatment
A study conducted on human peripheral blood mononuclear cells (PBMCs) demonstrated that this compound significantly reduced HIV-1 replication in vitro. The results indicated that treatment with this compound led to a marked decrease in viral load compared to control groups. This study highlights the compound's potential as part of combination therapies aimed at improving patient outcomes for those infected with X4-tropic strains of HIV.
Case Study 2: Impact on Cancer Cell Migration
In another study focusing on cancer metastasis, researchers evaluated the effects of this compound on SDF-1α-induced chemotaxis in various cancer cell lines. The results showed that this compound effectively inhibited cell migration at low concentrations, suggesting its utility as an adjunct therapy in cancer treatment protocols.
Summary Table of Key Findings
Application Area | Key Findings |
---|---|
Antiviral Activity | - Potent inhibitor of X4 HIV-1 replication - EC50: 0.0193 µM; CC50: 406.21 µM |
Pharmacokinetics | - Absorbed after intraduodenal administration - Challenges with oral bioavailability |
Cancer Metastasis | - Inhibits SDF-1α-mediated chemotaxis - Potential adjunct therapy for cancer treatments |
Structural Insights | - Competes for binding without receptor internalization - Selective antagonist of CXCR4 |
Mecanismo De Acción
KRH1636 ejerce sus efectos al unirse específicamente al receptor CXCR4, inhibiendo así la unión del factor 1α derivado de células estromales de quimiocina CXC (SDF-1α) a CXCR4. Esta inhibición evita la posterior transducción de señales y la entrada viral a las células huésped. El compuesto también evita que los anticuerpos monoclonales se unan a CXCR4 sin disminuir el correceptor .
Comparación Con Compuestos Similares
KRH1636 se compara con otros antagonistas de CXCR4, como AMD3100 y KRH-3955. Si bien AMD3100 también es un potente antagonista de CXCR4, KRH1636 exhibe una mayor selectividad y potencia en el bloqueo de la replicación del VIH-1. KRH-3955, un derivado de KRH1636, se ha informado que es oralmente activo y muestra una actividad antiviral similar .
Compuestos Similares
- AMD3100
- KRH-3955
- Plerixafor
- T22
KRH1636 destaca por su alta potencia, selectividad y biodisponibilidad oral, lo que lo convierte en un candidato prometedor para futuras investigaciones y posibles aplicaciones terapéuticas.
Actividad Biológica
KRH-1636 is a low molecular weight nonpeptide compound that has been extensively studied for its biological activity, particularly as a selective antagonist of the CXC chemokine receptor 4 (CXCR4). This receptor plays a crucial role in the entry of certain strains of human immunodeficiency virus type 1 (HIV-1) into host cells, specifically those that utilize the X4 co-receptor. Below is a detailed examination of the biological activity of this compound, including research findings, data tables, and case studies.
This compound functions primarily by inhibiting the binding of the chemokine stromal cell-derived factor 1α (SDF-1α) to CXCR4. This inhibition prevents viral entry and subsequent membrane fusion, effectively blocking the replication of X4 HIV-1 strains. The compound does not significantly affect the CC chemokine receptor 5 (CCR5), which is another co-receptor used by different HIV-1 strains.
Key Findings:
- Inhibition of HIV-1 Replication : this compound has demonstrated potent inhibitory effects on X4 HIV-1 replication in various cell lines, including MT-4 cells and peripheral blood mononuclear cells (PBMCs) .
- Selectivity : The selectivity index (SI) for this compound is reported to be greater than 10,000, indicating a high therapeutic window .
Table 1: Pharmacological Data for this compound
Parameter | Value |
---|---|
EC50 (effective concentration) | 0.0193 μM |
EC90 | 0.0478 μM |
CC50 (cytotoxic concentration) | 406.21 μM |
Selectivity Index | >10,000 |
In Vivo Studies
In vivo studies have confirmed the efficacy of this compound in animal models. For instance, when administered intraduodenally to rats, this compound was absorbed effectively and exhibited significant anti-HIV activity.
Case Study: Efficacy in Animal Models
One notable study involved administering this compound to a human peripheral blood lymphocyte-severe combined immunodeficiency (hu-PBL-SCID) mouse model. The results indicated that this compound successfully inhibited the replication of X4 HIV-1 in this model, demonstrating its potential utility as an anti-HIV therapeutic .
Comparative Studies
Comparative studies have shown that this compound is more effective than other known CXCR4 antagonists like AMD3100 in terms of potency against X4 HIV-1 strains.
Table 2: Comparison with Other CXCR4 Antagonists
Compound | EC50 (μM) | CC50 (μM) | Selectivity Index |
---|---|---|---|
This compound | 0.0193 | 406.21 | >10,000 |
AMD3100 | 0.028 | Not specified | Not specified |
Propiedades
Número CAS |
568526-77-2 |
---|---|
Fórmula molecular |
C32H37N7O2 |
Peso molecular |
551.7 g/mol |
Nombre IUPAC |
N-[(2S)-5-(diaminomethylideneamino)-1-[[(1S)-1-naphthalen-1-ylethyl]amino]-1-oxopentan-2-yl]-4-[(pyridin-2-ylmethylamino)methyl]benzamide |
InChI |
InChI=1S/C32H37N7O2/c1-22(27-12-6-9-24-8-2-3-11-28(24)27)38-31(41)29(13-7-19-37-32(33)34)39-30(40)25-16-14-23(15-17-25)20-35-21-26-10-4-5-18-36-26/h2-6,8-12,14-18,22,29,35H,7,13,19-21H2,1H3,(H,38,41)(H,39,40)(H4,33,34,37)/t22-,29-/m0/s1 |
Clave InChI |
UYMDKKVILQGGBT-ZTOMLWHTSA-N |
SMILES |
CC(C1=CC=CC2=CC=CC=C21)NC(=O)C(CCCN=C(N)N)NC(=O)C3=CC=C(C=C3)CNCC4=CC=CC=N4 |
SMILES isomérico |
C[C@@H](C1=CC=CC2=CC=CC=C21)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C3=CC=C(C=C3)CNCC4=CC=CC=N4 |
SMILES canónico |
CC(C1=CC=CC2=CC=CC=C21)NC(=O)C(CCCN=C(N)N)NC(=O)C3=CC=C(C=C3)CNCC4=CC=CC=N4 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
KRH 1636 KRH-1636 KRH1636 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.